3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate
Brand Name: Vulcanchem
CAS No.: 23462-20-6
VCID: VC18434588
InChI: InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2
SMILES:
Molecular Formula: C22H40Cl3N3O
Molecular Weight: 468.9 g/mol

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate

CAS No.: 23462-20-6

Cat. No.: VC18434588

Molecular Formula: C22H40Cl3N3O

Molecular Weight: 468.9 g/mol

* For research use only. Not for human or veterinary use.

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-piperidinopropyl)-, trihydrochloride, hydrate - 23462-20-6

Specification

CAS No. 23462-20-6
Molecular Formula C22H40Cl3N3O
Molecular Weight 468.9 g/mol
IUPAC Name 3-benzyl-9-(2-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;hydrate;trihydrochloride
Standard InChI InChI=1S/C22H35N3.3ClH.H2O/c1-19(24-13-6-3-7-14-24)15-25-21-11-8-12-22(25)18-23(17-21)16-20-9-4-2-5-10-20;;;;/h2,4-5,9-10,19,21-22H,3,6-8,11-18H2,1H3;3*1H;1H2
Standard InChI Key SPHQEWVHHACEJM-UHFFFAOYSA-N
Canonical SMILES CC(CN1C2CCCC1CN(C2)CC3=CC=CC=C3)N4CCCCC4.O.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₃₅N₃·3ClH·H₂O and a molecular weight of 468.93 g/mol . Its IUPAC name reflects its bicyclic framework: 3-benzyl-9-[2-(piperidin-1-yl)propyl]-3,9-diazabicyclo[3.3.1]nonane trihydrochloride hydrate. Key structural components include:

  • A 3,9-diazabicyclo[3.3.1]nonane core, a bicyclic system with two nitrogen atoms at positions 3 and 9.

  • A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 3.

  • A 2-piperidinopropyl chain (-CH₂CH(CH₂N(C₅H₁₀))-) at position 9.

  • Three hydrochloride counterions and a water molecule in the crystal lattice .

Comparative Structural Analysis

The diazabicyclononane scaffold is shared with related compounds, but substituents dictate functional differences:

Compound NameKey SubstituentsBiological Activity
3,9-Diazabicyclo[3.3.1]nonane dihydrochlorideUnsubstituted coreAMPA receptor modulation
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Methyl groups at position 9Unknown, structural analog
Target Compound Benzyl and piperidinopropyl groupsIntermediate in drug synthesis

The benzyl and piperidinopropyl groups in the target compound likely enhance lipophilicity and receptor-binding affinity compared to simpler analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step modifications of the diazabicyclononane core:

  • Core Formation: Cyclization of linear diamines with dicarboxylic acid derivatives under high-temperature conditions.

  • Substituent Introduction:

    • Benzylation: Alkylation of the position 3 nitrogen with benzyl chloride.

    • Piperidinopropyl Attachment: Reaction of the position 9 nitrogen with 1-(2-chloropropyl)piperidine.

  • Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride hydrate .

Industrial-Scale Optimization

Industrial production emphasizes:

  • Purity Control: Recrystallization from ethanol/water mixtures to achieve ≥97% purity .

  • Yield Maximization: Catalytic optimization (e.g., using phase-transfer catalysts) to reduce side reactions.

  • Environmental Considerations: Solvent recovery systems to minimize waste.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: High solubility due to hydrochloride salts, forming clear aqueous solutions .

  • Thermal Stability: Decomposition above 250°C, consistent with related diazabicyclononane derivatives.

  • Hygroscopicity: The hydrate form mitigates moisture absorption, enhancing shelf life .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (D₂O): δ 7.3–7.5 (benzyl aromatic protons), δ 3.2–3.8 (piperidinopropyl and bicyclic CH₂ groups).

    • ¹³C NMR: Peaks at 135–140 ppm (aromatic carbons), 50–60 ppm (N-CH₂ groups).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ ion at m/z 343.3 (free base), with chloride adducts at m/z 468.9 .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for neuroactive agents due to its structural similarity to AMPA receptor modulators. For example:

  • Cognitive Enhancers: Analogous to 3,9-diazabicyclo[3.3.1]nonane dihydrochloride, it may act as a positive allosteric modulator of glutamate receptors.

  • Antidepressants: Benzyl groups could enhance blood-brain barrier penetration for CNS-targeted drugs.

Future Research Directions

Target Validation

  • Receptor Mapping: Crystal structures of the compound bound to AMPA receptors could guide drug design.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

Industrial Collaborations

Partnerships with pharmaceutical firms could accelerate its adoption in:

  • Alzheimer’s Disease Therapies: Targeting amyloid-beta aggregation.

  • Pain Management: Modulation of ionotropic glutamate receptors in nociception.

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